N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride: is a chemical compound that belongs to the class of pyrimidin-2-amines It is characterized by the presence of a pyrimidine ring, a pyrrolidine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:
Formation of Pyrimidin-2-amine: The pyrimidin-2-amine core can be synthesized through a condensation reaction between guanidine and an appropriate β-dicarbonyl compound.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidin-2-amine reacts with 3-bromopyrrolidine.
Methylation: The nitrogen atom in the pyrrolidine ring is methylated using methyl iodide to form N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production would also require purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents on the pyrimidine or pyrrolidine rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for treating various diseases.
Industry: The compound's versatility makes it useful in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
N-Methyl-N-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
N-Methyl-N-(pyrrolidin-4-yl)pyrimidin-2-amine dihydrochloride
N-Methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Uniqueness: N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the pyrrolidine ring at the 3-position provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-13(8-3-6-10-7-8)9-11-4-2-5-12-9;;/h2,4-5,8,10H,3,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZVYGYXQSFYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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